1-Cyano-1-(1,2,4-triazol-1-yl)ethane
Description
Properties
Molecular Formula |
C5H6N4 |
|---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanenitrile |
InChI |
InChI=1S/C5H6N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,1H3 |
InChI Key |
NCEXELLTUMJYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=NC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Insights :
- Biological Activity: Oximino derivatives (e.g., 1-(2,4-dichlorophenyl)-1-oximino analogs) exhibit antifungal properties due to tautomerism and hydrogen-bonding capacity, whereas the cyano variant’s bioactivity remains unexplored but may differ due to altered electronic profiles .
- Coordination Chemistry: Unlike bte or btrm, which form 2D polymers via dual triazole coordination, the cyano group in this compound could act as an additional coordination site (via cyano N) or modulate triazole donor strength, leading to distinct metal-organic frameworks .
Physicochemical Properties
Notes:
- The cyano group’s polarity may improve solubility in polar solvents compared to phenyl-substituted analogs but could reduce thermal stability due to susceptibility to hydrolysis .
- Bte’s dual triazole rings contribute to high thermal stability in coordination polymers, whereas the cyano variant’s stability in such frameworks remains to be tested .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyano-1-(1,2,4-triazol-1-yl)ethane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thionyl chloride in dichloroethane at 100°C can convert hydroxyl groups to chlorides, as seen in analogous triazole derivatives . Multi-step protocols (e.g., triazole ring formation followed by cyano group introduction) require precise control of stoichiometry, solvent polarity, and temperature gradients to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the positions of the triazole and cyano groups. X-ray crystallography provides definitive spatial arrangements, as demonstrated in structurally related triazolyl-ethanone derivatives . Infrared (IR) spectroscopy identifies characteristic C≡N stretching vibrations (~2200 cm⁻¹) and triazole ring modes .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer : Cross-validation using complementary techniques is key. For example, ambiguous NMR signals due to dynamic proton exchange can be clarified via variable-temperature NMR or 2D-COSY. Conflicting X-ray and computational geometry predictions (e.g., bond angles) may require DFT calculations (B3LYP/6-311+G(d,p)) to reconcile experimental and theoretical data .
Q. What computational strategies enhance the design of novel derivatives with tailored reactivity?
- Methodological Answer : Quantum mechanical methods (e.g., transition-state modeling with Gaussian) predict regioselectivity in triazole functionalization. Machine learning (ML) algorithms trained on reaction databases can prioritize synthetic pathways with high success probabilities. For instance, ICReDD’s reaction path search tools integrate quantum calculations and experimental feedback to optimize conditions .
Q. How do factorial design frameworks improve experimental efficiency in optimizing reaction parameters?
- Methodological Answer : Full factorial or response surface methodology (RSM) evaluates interactions between variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design (temperature, solvent polarity, reaction time) identifies dominant factors in yield variation. Statistical software (e.g., Minitab) analyzes significance (p < 0.05) and generates predictive models for scaling .
Q. What mechanistic insights guide the stability of this compound under thermal or acidic conditions?
- Methodological Answer : Kinetic studies (e.g., Arrhenius plots) quantify degradation rates. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Acid-catalyzed hydrolysis pathways can be probed via deuterium isotope effects or LC-MS monitoring of intermediates .
Q. How can bioactivity studies for this compound be systematically designed to evaluate pharmacological potential?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) screen for activity against targets like cytochrome P450 or kinases. Structure-activity relationship (SAR) studies modify substituents (e.g., triazole position, cyano group) to correlate structural features with potency. Molecular docking (AutoDock Vina) predicts binding modes to receptors .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize interdisciplinary approaches (e.g., ML, DFT).
- Methodological answers prioritize actionable protocols over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
